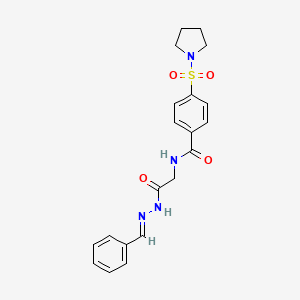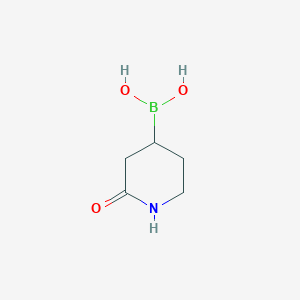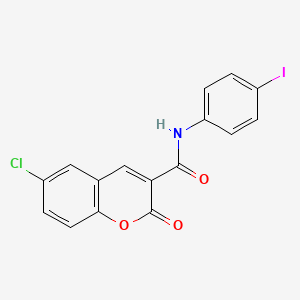
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a facile access to a 3,3-disubstituted isoindolinone was reported by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For instance, the crystal data for a similar compound, C19H16N6O3, was reported as follows: monoclinic, space group P2 1 /n, a = 7.3166 (3) Å, b = 20.3011 (11) Å, c = 11.6776 (5) Å, β = 97.266 (4)° .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Drug Metabolism
Chemical inhibitors, including sulfonamide compounds, play a crucial role in studying and modulating the activity of Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes are essential for the metabolism of many drugs, and understanding their inhibition can help predict drug-drug interactions and optimize drug efficacy and safety. Selective chemical inhibitors help decipher the involvement of specific CYP isoforms in drug metabolism, which is vital for drug development and therapeutic application (Khojasteh et al., 2011).
Anticancer Applications
Sulfonamide inhibitors have been studied for their potential as therapeutic agents in treating various diseases, including cancer. These compounds, known for their bacteriostatic properties, also show promise in cancer therapy due to their involvement in inhibiting enzymes and signaling pathways critical for tumor growth and proliferation (Gulcin & Taslimi, 2018). The development of novel sulfonamide compounds with targeted anticancer activity offers a potential avenue for therapeutic intervention.
Environmental and Biomedical Applications
Research into sulfamethoxazole, a sulfonamide antibiotic, and its removal from aqueous solutions highlights the environmental persistence and potential toxicity of sulfonamide derivatives. Studies focus on cleaner, sustainable methods for removing these compounds from the environment, emphasizing the importance of environmental safety and health in the context of chemical research and application (Prasannamedha & Kumar, 2020).
Antioxidant and Anti-inflammatory Properties
The evaluation of various synthetic and natural compounds, including those related to sulfonamide structures, for their antioxidant and anti-inflammatory activities is an ongoing area of research. These properties are crucial for developing new treatments for diseases characterized by oxidative stress and inflammation, highlighting the broad potential applications of chemical compounds in disease prevention and therapy (Munteanu & Apetrei, 2021).
Wirkmechanismus
While the specific mechanism of action for “N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide” is not available, similar compounds have been designed and synthesized as small molecules activating procaspase-3 . These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .
Zukünftige Richtungen
The future directions for research on “N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide” and similar compounds are promising. For instance, compound 4o, a similar compound, was found to be more cytotoxic than PAC-1 in three cancer cell lines tested and was suggested to serve as a template for further design and development of novel anticancer agents . Furthermore, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)19(24)20-14-4-7-16(8-5-14)27(25,26)21-15-6-9-17-13(10-15)11-18(23)22(17)3/h4-10,12,21H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBLELLQZSRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)

![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)


![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)


![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)